Product packaging for 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole(Cat. No.:)

6-Methyl-2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B13272337
M. Wt: 200.28 g/mol
InChI Key: BGRQAVINVBEIFK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govchemsynthesis.com Its structural motif is found in a vast array of natural products, most notably the amino acid tryptophan, and serves as the core for numerous pharmaceuticals. chemsynthesis.com The versatility of the indole ring allows it to participate in various biological interactions, contributing to its wide spectrum of pharmacological activities. nih.govresearchgate.net

Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including cancer treatment, infectious disease management, and therapies for neurodegenerative disorders. nih.govresearchgate.net For instance, vinca (B1221190) alkaloids, which contain an indole moiety, are vital anticancer agents that function by inhibiting tubulin polymerization. nih.gov The ability of the indole nucleus to serve as a scaffold for designing molecules that target diverse biological pathways makes it an immensely valuable tool for medicinal chemists. nih.govnih.gov Researchers continue to explore indole derivatives for new applications, targeting conditions ranging from viral infections and metabolic disorders to inflammation and central nervous system ailments. chemsynthesis.comresearchgate.net

Table 1: Examples of Bioactive Indole-Containing Compounds
Compound ClassExampleBiological ActivityReference
Vinca AlkaloidsVinblastine, VincristineAnticancer (Tubulin Polymerization Inhibitors) nih.gov
TriptansSumatriptanAnti-migraine (Serotonin Receptor Agonist)N/A
Anti-inflammatoryIndomethacinNon-steroidal anti-inflammatory drug (NSAID)N/A

The Pyrrolidine (B122466) Moiety as a Privileged Structure in Bioactive Compounds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is widely recognized as a "privileged structure" in drug discovery. acs.orgresearchgate.net This designation stems from its frequent appearance in a wide range of biologically active compounds, including natural alkaloids and synthetic drugs. researchgate.netgoogle.com The appeal of the pyrrolidine scaffold lies in its three-dimensional, non-planar structure, which allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. acs.orgresearchgate.net

This sp³-hybridized system contributes significantly to the stereochemistry of a molecule, which is crucial for selective interactions with biological targets like proteins and enzymes. acs.org The pyrrolidine ring can also enhance key physicochemical properties of a drug candidate, such as aqueous solubility. googleapis.com Its nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, further facilitating target binding. googleapis.com Numerous marketed drugs incorporate the pyrrolidine ring, demonstrating its broad therapeutic utility in areas such as epilepsy, hypertension, bacterial infections, and Alzheimer's disease. google.comgoogle.com

Table 2: Selected Marketed Drugs Containing a Pyrrolidine Moiety
Drug NameTherapeutic ClassReference
CaptoprilAntihypertensive (ACE Inhibitor) google.com
AniracetamNootropic (Anti-Alzheimer) google.com
ClindamycinAntibacterial google.com
RolipramAntidepressant (PDE4 Inhibitor) google.com

Overview of 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole: A Research Focus Compound

Despite the extensive research into indole and pyrrolidine derivatives, the specific compound this compound has not been extensively characterized in publicly available scientific literature. It represents a novel chemical entity at the intersection of two highly significant structural classes. Its architecture consists of an indole ring substituted at the 6-position with a methyl group and at the 2-position with a pyrrolidin-3-yl group.

The rationale for focusing research on this particular molecule is compelling. The methyl group at the 6-position of the indole can influence the electronic properties and metabolic stability of the ring system. The linkage at the C2 position of the indole to the C3 position of the pyrrolidine is a distinct structural feature compared to more commonly studied C3-substituted indoles or N-linked pyrrolidines. This specific connectivity could present a unique vector in three-dimensional space, potentially allowing for novel interactions with biological targets. The combination of the rigid, aromatic indole scaffold with the flexible, chiral pyrrolidine ring creates a hybrid structure with significant potential for stereoselective binding to protein pockets.

Scope and Objectives of Academic Inquiry into this Chemical Entity

Given its status as a novel compound built from privileged scaffolds, academic inquiry into this compound would logically proceed through several key stages. The primary objectives would be to synthesize the molecule, characterize its physicochemical properties, and investigate its potential biological activities.

Key research objectives would include:

Development of Synthetic Routes: A primary goal would be to establish an efficient and stereoselective synthesis for this compound. This would likely involve exploring various coupling strategies to form the bond between the indole and pyrrolidine rings.

Physicochemical Characterization: Detailed analysis of the compound's properties, such as its solubility, stability, and lipophilicity (logP), would be essential. These parameters are critical for understanding its drug-like potential.

Biological Screening: Based on the known activities of related indole and pyrrolidine compounds, a broad biological screening program would be a logical next step. This would involve testing the compound for activity in assays related to:

Oncology, particularly targeting pathways like tubulin dynamics or protein-protein interactions. nih.govacs.org

Central Nervous System (CNS) disorders, by evaluating its binding affinity for various neurotransmitter receptors, such as serotonin (B10506) receptors.

Infectious diseases, by assessing its antimicrobial and antifungal properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Following initial screening, the synthesis and testing of analogues would be crucial. This would involve modifying the substitution on both the indole and pyrrolidine rings to understand how these changes impact biological activity and selectivity.

The investigation of this compound offers a promising avenue for discovering new chemical entities with potential therapeutic applications. Its design is rooted in the proven success of its constituent parts, making it a logical and compelling target for future drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B13272337 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-methyl-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-9-2-3-10-7-13(15-12(10)6-9)11-4-5-14-8-11/h2-3,6-7,11,14-15H,4-5,8H2,1H3

InChI Key

BGRQAVINVBEIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3CCNC3

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 2 Pyrrolidin 3 Yl 1h Indole and Analogues

Retrosynthetic Analysis of the 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole Core

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The most logical primary disconnection is at the C2-C3' bond linking the indole (B1671886) and pyrrolidine (B122466) rings. This bond can be formed through various coupling or condensation reactions.

This leads to two key building blocks: a 6-methyl-1H-indole synthon, functionalized at the C2 position (e.g., with a leaving group, a metal, or an electrophilic carbonyl group), and a 3-substituted pyrrolidine synthon, which can act as a nucleophile.

Further deconstruction of the 6-methyl-1H-indole core points towards precursors amenable to classical or modern indole syntheses. For instance, it can be disconnected via a Fischer indole synthesis pathway to 4-methylphenylhydrazine and a suitable ketone or aldehyde equivalent. The pyrrolidine ring can be retrosynthetically traced back to acyclic precursors for cyclization reactions or to readily available chiral pool materials like proline or 4-hydroxyproline. mdpi.com

Indole Ring Formation Strategies Applied to the 6-Methyl-1H-indole Moiety

The construction of the indole nucleus is a well-studied area of organic synthesis, with numerous named reactions developed for this purpose.

These classical methods, developed over the last century, remain cornerstones of indole synthesis.

Fischer Indole Synthesis : This is arguably the most common method for indole synthesis. byjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement to form the indole. byjus.com For the synthesis of a 6-methyl-1H-indole derivative, 4-methylphenylhydrazine would be the key starting material. The choice of acid catalyst can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂. wikipedia.org

Method Starting Materials Typical Catalysts/Reagents Key Intermediate
Fischer 4-methylphenylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂)Phenylhydrazone
Bartoli 1,3-Dimethyl-2-nitrobenzeneVinyl Grignard Reagent (3 equiv.)Nitrosoarene
Madelung N-acetyl-2,4-dimethylanilineStrong Base (e.g., NaOEt, t-BuOK) at high temp.Benzylic carbanion
Nenitzescu Methylbenzoquinone, β-aminocrotonic esterAcid catalystEnamine adduct
Reissert 4-methyl-2-nitrotoluene, Diethyl oxalateBase (e.g., KOEt), then Reductant (e.g., Zn/AcOH)o-nitrophenylpyruvate

Bartoli Indole Synthesis : This method provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgbhu.ac.in The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com While primarily used for 7-substituted indoles due to the steric assistance of the ortho group in the required synarchive.comsynarchive.com-sigmatropic rearrangement, modifications can expand its scope. wikipedia.org The synthesis of a 6-methylindole (B1295342) derivative would necessitate a starting material like 1,3-dimethyl-2-nitrobenzene.

Madelung Synthesis : The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org To form a 6-methylindole, a precursor such as N-acetyl-2,4-dimethylaniline could be cyclized. The reaction conditions are often harsh, requiring temperatures between 200–400 °C, which limits its applicability to substrates lacking sensitive functional groups. wikipedia.org Modern variations, such as the Smith-modified Madelung synthesis, utilize organolithium reagents to proceed under milder conditions. wikipedia.org

Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone and a β-aminocrotonic ester. synarchive.comwikipedia.org First reported by Costin Nenițescu in 1929, the mechanism consists of a Michael addition followed by a nucleophilic attack by the enamine and subsequent elimination. wikipedia.org While this method directly produces 5-hydroxyindoles, it is a powerful tool for constructing the core indole framework which can be further modified.

Reissert Indole Synthesis : The Reissert synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be decarboxylated upon heating to afford the parent indole. wikipedia.orgresearchgate.netresearchgate.net For the target moiety, 4-methyl-2-nitrotoluene would be the appropriate starting material.

Transition-metal catalysis has introduced milder and more functional-group-tolerant methods for indole synthesis. The palladium-catalyzed intramolecular Heck reaction is a prominent example. researchgate.net This reaction typically involves the cyclization of a 2-halo-N-allylaniline. The process is highly effective for synthesizing a variety of substituted indoles. researchgate.net The synthesis of the 6-methyl-1H-indole core would start with the N-allylation of a 2-halo-4-methylaniline, followed by the Pd-catalyzed cyclization. Various palladium catalysts and ligands can be employed to optimize the reaction. researchgate.netthieme-connect.com

Catalyst System Substrate Conditions Yield Reference
Pd(OAc)₂ / P(o-Tol)₃2-bromo-N-allylanilineK₂CO₃, DMF, 80 °CHigh thieme-connect.com
PdCl₂(PCy₃)₂ / P(OPh)₃2-iodo-N-allylanilineK₂CO₃, DMF, 90 °CHigh researchgate.net
Pd(0) catalystN-sulfonyl-2-alkynylanilideBase, O₂Good dicp.ac.cn

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps without isolating intermediates. chemrxiv.orgnih.gov Several MCRs have been developed for indole synthesis. For example, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid generation of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org Another approach involves a microwave-assisted, one-pot, three-component coupling based on Sonogashira conditions to prepare polysubstituted indoles. nih.gov These strategies allow for the rapid assembly of complex indole structures from simple and readily available starting materials. rsc.orgrsc.org

Pyrrolidine Ring Construction and Functionalization at Position 3

Achieving stereoselectivity in the synthesis of 3-substituted pyrrolidines is a key challenge. Several strategies have been developed to address this.

Use of Chiral Precursors : A common approach is to start from commercially available chiral building blocks. Proline and 4-hydroxyproline are frequently used precursors for synthesizing a wide range of pyrrolidine-containing drugs. mdpi.com Functional group manipulations of these chiral molecules allow for the introduction of various substituents with defined stereochemistry.

Cycloaddition Reactions : The [3+2] cycloaddition reaction between an azomethine ylide and a substituted alkene is a powerful method for constructing the pyrrolidine ring with the simultaneous creation of multiple stereocenters. acs.org The diastereoselectivity of the reaction can be controlled by chiral auxiliaries, such as an N-tert-butanesulfinyl group, leading to densely substituted pyrrolidines with high levels of stereocontrol. acs.org

Palladium-Catalyzed Hydroarylation : For the synthesis of 3-aryl pyrrolidines, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been developed. chemrxiv.orgresearchgate.net This method allows for the direct formation of the C3-aryl bond in a single step from readily available precursors. researchgate.net This transformation is particularly effective for N-alkyl pyrrolines, which, unlike their N-acyl counterparts, favor hydroarylation over the more common Heck-type arylation products. researchgate.net

Method General Approach Key Features
Chiral Pool Synthesis Derivatization of (S)-proline or 4-hydroxyprolineHigh stereochemical fidelity; relies on available starting materials. mdpi.com
[3+2] Cycloaddition Reaction of azomethine ylides with alkenesCreates multiple stereocenters simultaneously; can be rendered highly diastereoselective with chiral auxiliaries. acs.org
Catalytic Hydroarylation Pd-catalyzed reaction of N-alkyl pyrrolines with aryl halidesDirect C-H functionalization; good for 3-aryl substitution. chemrxiv.orgresearchgate.net

Direct Functionalization and Coupling Reactions for Pyrrolidin-3-yl Incorporation

The synthesis of 2-substituted indoles, such as this compound, often relies on the direct functionalization of the indole core. Direct functionalization provides a straightforward route to construct diverse indole scaffolds, which is often more atom- and step-economical than traditional multi-step syntheses. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C2 position of the indole ring.

For the incorporation of a pyrrolidin-3-yl moiety, a common strategy involves the coupling of a pre-functionalized 6-methyl-indole with a suitable pyrrolidine derivative. For instance, a 2-halo-6-methyl-indole or a 6-methyl-indole-2-boronic acid derivative can be coupled with a protected 3-halopyrrolidine or a 3-(tributylstannyl)pyrrolidine, respectively, under palladium catalysis. Reactions like the Suzuki-Miyaura or Stille coupling are frequently employed for this purpose. nih.gov

Another powerful method is the direct C-H activation/functionalization of the 6-methyl-indole at the C2 position. This avoids the pre-installation of a functional group on the indole ring. The reaction would typically involve a palladium catalyst that facilitates the coupling of the indole's C2-H bond with a functionalized pyrrolidine, such as a 3-halopyrrolidine. beilstein-journals.org

A hypothetical reaction scheme for a Suzuki-Miyaura coupling is presented below:

Step 1: Synthesis of 6-methyl-1H-indole-2-boronic acid from 6-methyl-1H-indole.

Step 2: Synthesis of a protected 3-bromopyrrolidine (e.g., N-Boc-3-bromopyrrolidine).

Step 3: Palladium-catalyzed cross-coupling of the two intermediates, followed by deprotection of the pyrrolidine nitrogen.

The table below illustrates potential coupling partners for this type of reaction.

Indole Precursor Pyrrolidine Precursor Coupling Type Potential Catalyst System
6-Methyl-1H-indole-2-boronic acidN-Boc-3-bromopyrrolidineSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃
2-Bromo-6-methyl-1H-indoleN-Boc-pyrrolidin-3-ylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₃PO₄
2-Iodo-6-methyl-1H-indole3-Ethynyl-N-Boc-pyrrolidineSonogashiraPdCl₂(PPh₃)₂ / CuI / Et₃N

Convergent and Divergent Synthetic Routes for this compound and its Analogues

The generation of libraries of indole-based compounds for drug discovery often utilizes either convergent or divergent synthetic strategies. nih.govresearchgate.net These approaches allow for the efficient creation of structural diversity around a core scaffold. nih.gov

In contrast, a divergent synthesis begins with a common intermediate that is systematically modified to produce a library of structurally related compounds. nih.govresearchgate.net For the target compound and its analogues, a divergent approach could start from a common precursor, such as N-protected 2-(pyrrolidin-3-yl)-1H-indole. This central scaffold could then undergo various late-stage functionalization reactions. For instance, the indole nitrogen could be alkylated or arylated, and different substituents could be introduced onto the indole ring at various positions via electrophilic substitution or transition-metal-catalyzed C-H functionalization. Similarly, the pyrrolidine nitrogen, after deprotection, can be reacted with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to generate a diverse set of N-substituted analogues. acs.org

The following table outlines a potential divergent synthesis strategy from a common intermediate.

Common Intermediate Reaction Type Reagent Class Resulting Analogue Sub-library
6-Methyl-2-(N-Boc-pyrrolidin-3-yl)-1H-indoleN-Alkylation of IndoleAlkyl Halides1-Alkyl-6-methyl-2-(pyrrolidin-3-yl)-1H-indoles
This compoundN-Acylation of PyrrolidineAcyl Chlorides2-(1-Acylpyrrolidin-3-yl)-6-methyl-1H-indoles
This compoundN-Sulfonylation of PyrrolidineSulfonyl Chlorides6-Methyl-2-(1-sulfonylpyrrolidin-3-yl)-1H-indoles
This compoundReductive Amination of PyrrolidineAldehydes / NaBH(OAc)₃2-(1-Alkylpyrrolidin-3-yl)-6-methyl-1H-indoles

Parallel Synthesis and High-Throughput Approaches in Analog Generation

Parallel synthesis and high-throughput experimentation (HTE) are powerful tools in medicinal chemistry for the rapid generation and optimization of large libraries of compounds. spirochem.comacs.org These techniques significantly accelerate the process of identifying and optimizing lead compounds by allowing for numerous reactions to be run simultaneously under varied conditions. mt.com

For generating analogues of this compound, a parallel synthesis approach would typically be performed in multi-well plates (e.g., 24 or 96 wells). spirochem.com A common building block, such as 2-bromo-6-methyl-1H-indole, could be dispensed into each well, followed by the addition of a diverse set of pyrrolidine-based building blocks (e.g., various substituted pyrrolidine boronic acids or stannanes). nih.gov The appropriate catalyst, ligand, and base solutions are then added, and the plate is heated to effect the cross-coupling reaction across all wells simultaneously.

This methodology allows for the rapid exploration of chemical space around the core structure. acs.org For example, diversity can be introduced at multiple points:

Indole Core: Using a library of variously substituted 2-bromoindoles.

Pyrrolidine Ring: Using a library of pyrrolidines with different substituents or stereochemistries.

Linker: If applicable, by varying the nature of the connection between the two rings.

Automated liquid handlers and purification systems are often employed to manage the large number of samples, further increasing efficiency. nih.gov The resulting library of compounds can then be screened for biological activity in high-throughput assays.

The table below illustrates a hypothetical 3x3 parallel synthesis array for generating analogues.

Pyrrolidine A (N-Boc-pyrrolidin-3-ylboronic acid)Pyrrolidine B (N-Boc-4-fluoropyrrolidin-3-ylboronic acid)Pyrrolidine C (N-Boc-4-methylpyrrolidin-3-ylboronic acid)
Indole 1 (2-Bromo-6-methyl-1H-indole)Product 1AProduct 1BProduct 1C
Indole 2 (2-Bromo-5-fluoro-6-methyl-1H-indole)Product 2AProduct 2BProduct 2C
Indole 3 (2-Bromo-6-methoxy-1H-indole)Product 3AProduct 3BProduct 3C

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Architecture via High-Resolution Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the 6-methylindole (B1295342) core and the pyrrolidine (B122466) ring. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons on the indole ring would resonate in the range of 6.5-7.5 ppm. The methyl group at the 6-position would produce a singlet at approximately 2.4 ppm. The protons of the pyrrolidine ring, being aliphatic, would appear further upfield, likely between 2.0 and 4.0 ppm, with complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The indole ring carbons would show signals in the aromatic region (100-140 ppm). The methyl carbon would have a characteristic signal around 20-25 ppm. The carbons of the pyrrolidine ring would resonate in the aliphatic region, typically between 25 and 60 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the 6-methylindole and pyrrolidine moieties. For instance, an HMBC experiment would be expected to show a correlation between the protons on the carbon adjacent to the indole C2 position and the C2 carbon of the indole itself, confirming the substitution pattern.

Predicted NMR Data for 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole

This table is a prediction based on analogous compounds and general NMR principles.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole-NH>10.0 (broad s)-
Indole-C2-~140
Indole-C3~6.3 (s)~100
Indole-C4~7.4 (d)~122
Indole-C5~6.8 (d)~120
Indole-C6-~132
Indole-C7~7.0 (s)~111
Indole-C3a-~128
Indole-C7a-~136
6-CH₃~2.4 (s)~21
Pyrrolidine-NH1.5-3.0 (broad s)-
Pyrrolidine-C2'3.0-3.5 (m)~50
Pyrrolidine-C3'3.5-4.0 (m)~40
Pyrrolidine-C4'2.0-2.5 (m)~30
Pyrrolidine-C5'3.0-3.5 (m)~50

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, which is calculated to be 200.1313 for the molecular formula C₁₃H₁₆N₂. The mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 201.1388 in techniques like electrospray ionization (ESI).

The fragmentation pattern would be characteristic of the indole and pyrrolidine structures. Common fragmentation pathways would likely involve the cleavage of the C-C bond between the indole and pyrrolidine rings, as well as fragmentation of the pyrrolidine ring itself.

Predicted Major Mass Spectrometry Fragments

This table is a prediction of plausible fragmentation patterns.

m/z Value (Predicted) Possible Fragment Identity
201.1388[M+H]⁺ (Protonated Molecular Ion)
144.0813[M - C₄H₇N + H]⁺ (Loss of pyrrolidine moiety)
130.0657[M - C₄H₈N₂ + H]⁺ (Benzylic cleavage)

IR Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the functional groups present. A sharp peak around 3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. The N-H stretching of the secondary amine in the pyrrolidine ring would also appear in this region, possibly overlapping. C-H stretching vibrations for the aromatic and aliphatic parts would be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be expected in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like ethanol (B145695) or methanol (B129727) is expected to be dominated by the indole chromophore. Indole itself has two main absorption bands around 220 nm and 280 nm. nist.gov The presence of the methyl and pyrrolidinyl substituents would likely cause a slight bathochromic (red) shift of these absorption maxima. Studies on 5-methylindole (B121678) and 7-methylindole (B51510) show absorption maxima shifted to slightly longer wavelengths compared to indole. researchgate.net

Predicted Spectroscopic Data

This table is a prediction based on data from related compounds.

Spectroscopic Method Predicted Characteristic Peaks
IR (cm⁻¹)~3400 (N-H stretch), ~3100-2800 (C-H stretch), ~1600-1450 (Aromatic C=C stretch)
UV-Vis (λmax, nm)~225, ~285

Solid-State Structural Investigations

The solid-state structure, which provides information on molecular geometry, conformation, and packing, would be determined by X-ray crystallography.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of related structures containing both indole and pyrrolidine moieties allows for a prediction of its likely solid-state conformation. researchgate.net A single-crystal X-ray diffraction analysis would determine precise bond lengths, bond angles, and torsion angles. It would be expected that the 6-methylindole fragment is largely planar. The pyrrolidine ring would likely adopt a non-planar conformation, such as an envelope or twist conformation, to minimize steric strain. researchgate.net

Furthermore, the planar, electron-rich indole ring system is capable of engaging in π-π stacking interactions with adjacent indole rings. These interactions, where the aromatic rings stack on top of each other, would further stabilize the crystal lattice. The interplay between the hydrogen bonding network and π-π stacking would dictate the final three-dimensional arrangement of the molecules in the solid state.

Lack of Specific Research Data Precludes Detailed Conformational Analysis of this compound's Pyrrolidine Moiety

A thorough search of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the specific conformational and stereochemical characteristics of the pyrrolidine moiety in the compound this compound. While extensive research exists on the conformational analysis of the pyrrolidine ring in various other molecular contexts, such as in proline residues and other synthetic derivatives, specific experimental or computational studies detailing the unique structural dynamics of the pyrrolidine ring within this particular indole derivative are not presently available.

The conformation of the five-membered pyrrolidine ring is a subject of considerable interest in medicinal and organic chemistry due to its non-planar, puckered nature, which significantly influences a molecule's three-dimensional shape and its biological activity. nih.gov Generally, pyrrolidine rings adopt one of two primary low-energy conformations: the "envelope" (or Cₛ symmetry) or the "twist" (or C₂ symmetry) form. In the envelope conformation, four of the ring's carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The specific puckering preference (e.g., Cγ-endo or Cγ-exo) and the energy barrier between different conformations are highly sensitive to the nature and stereochemistry of the substituents on the ring. nih.govbeilstein-journals.org For the target molecule, this compound, the attachment of the bulky 6-methyl-1H-indol-2-yl group at the C3 position of the pyrrolidine ring is expected to be a primary determinant of its conformational equilibrium. This substituent would introduce specific steric and electronic effects, influencing the dihedral angles within the pyrrolidine ring and the relative stability of possible conformers.

Furthermore, the chiral center at the C3 position of the pyrrolidine ring introduces critical stereochemical considerations. The molecule can exist as two enantiomers, (R)- and (S)-6-Methyl-2-(pyrrolidin-3-yl)-1H-indole, each potentially exhibiting distinct conformational preferences and, consequently, different biological activities. The spatial orientation of the indole substituent (either pseudo-axial or pseudo-equatorial) in the lowest energy conformers would be a key feature of its stereochemistry. beilstein-journals.org

Advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the principal methods used to elucidate these structural details. NMR analysis, through the measurement of proton-proton coupling constants and Nuclear Overhauser Effects (NOEs), can provide detailed information about the dihedral angles and the average conformation in solution. X-ray crystallography offers a precise snapshot of the conformation in the solid state. These experimental approaches are often complemented by computational chemistry methods, such as Density Functional Theory (DFT), to map the potential energy surface and calculate the relative energies of different conformers and the barriers to their interconversion. researchgate.net

Unfortunately, no published studies containing such specific data for this compound could be located. The generation of detailed data tables on dihedral angles, coupling constants, or relative conformer energies is therefore not possible without access to primary research data that does not appear to be in the public domain. A comprehensive understanding of the conformational landscape of this specific molecule's pyrrolidine moiety awaits dedicated synthetic and analytical investigation.

Structure Activity Relationship Sar Studies of 6 Methyl 2 Pyrrolidin 3 Yl 1h Indole Derivatives

Systematic Modification of the Indole (B1671886) Nucleus

The indole core is a privileged scaffold in drug discovery, and its substitution pattern plays a pivotal role in modulating pharmacological properties.

The following table illustrates the impact of linkage isomerism in a series of bisindole compounds, which underscores the importance of the substitution pattern on the indole benzene ring.

Compound LinkageHydrophobic Pocket Binding Affinity (IC50, µM)Cell-Cell Fusion (EC50, µM)Viral Replication (EC50, µM)
6-6' (Parent)0.350.90.9
5-6'1.13.518
6-5'1.411>25
5-5'1.04.810

Data extrapolated from a study on bisindole derivatives to illustrate the principle of positional influence on the indole benzene ring. nih.gov

The indole nitrogen (N1) is a common site for modification in SAR studies. Alkylation or acylation at this position can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. In many indole-containing pharmacophores, the N-H group can act as a hydrogen bond donor, and its substitution can either be detrimental or beneficial depending on the target's binding site topology. For some series of indole derivatives, the presence of a free N-H proton is crucial for activity. nih.gov However, in other cases, N-alkylation can lead to enhanced potency or improved pharmacokinetic properties.

The C2 position of the indole ring is another critical point for structural modification. In the case of 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole, the pyrrolidine (B122466) ring is attached at this position. Studies on related 2-substituted N-piperidinyl indoles have shown that the nature of the substituent at C2 significantly affects both potency and intrinsic activity at opioid receptors. nih.gov For example, a 2-hydroxymethyl or 2-aminomethyl group can confer full agonist activity, whereas related 3-substituted indoles tend to be partial agonists. nih.gov This highlights that even small changes at the C2 position can have a profound impact on the pharmacological profile.

The following table, based on a series of N-piperidinyl indoles, demonstrates the influence of the substituent at the C2 versus the C3 position on nociceptin opioid receptor (NOP) activity.

CompoundSubstitution PositionNOP Binding Affinity (Ki, nM)NOP Functional Activity (EC50, nM)NOP % Stimulation
Hydroxymethyl analogC20.3429.9102
Hydroxymethyl analogC31.311718.9
Aminomethyl analogC20.235.8100
Aminomethyl analogC30.912135.9

Data from a study on N-piperidinyl indoles illustrating the significance of the substituent position on the indole ring. nih.gov

Exploration of the Pyrrolidine Moiety and its Stereochemistry

The nitrogen atom of the pyrrolidine ring is a key handle for chemical modification. nih.gov N-substitution can influence a compound's polarity, basicity, and ability to form interactions with the target protein. A wide variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can be introduced at this position to probe the steric and electronic requirements of the binding site. In many classes of compounds, N-substitution on a pyrrolidine or piperidine (B6355638) ring is a critical determinant of biological activity. frontiersin.org

Modifications to the Pyrrolidine Ring Structure and its Linkage to the Indole

The pyrrolidine ring, a five-membered saturated heterocycle, offers a rich platform for structural modification due to its three-dimensional nature and multiple points for substitution. researchgate.netnih.gov Its non-planar structure, a result of sp³ hybridization, allows for a thorough exploration of chemical space compared to flat, aromatic systems. nih.gov Modifications to this ring and its connection to the indole core are critical for modulating biological activity.

Key SAR findings from related analogue series indicate that both the stereochemistry and the substitution pattern on the pyrrolidine ring are pivotal. The puckered conformation of the ring can be controlled by the strategic placement of substituents, which in turn influences how the molecule interacts with its biological target. nih.gov

Stereochemistry: The carbons of the pyrrolidine ring are often chiral centers, and their absolute configuration can drastically affect biological outcomes. For instance, in some classes of compounds, a (3R)-methyl group on the pyrrolidine ring has been shown to confer pure antagonist activity at a specific receptor, whereas the corresponding (3S)-methyl or unsubstituted analogue may have a different or weaker profile. nih.gov This highlights the importance of enantioselective synthesis to isolate the more active stereoisomer.

Substitution Patterns: The position and nature of substituents on the pyrrolidine ring are key determinants of activity.

Position C3 and C4: Modifications at the C3 and C4 positions of the pyrrolidine ring can significantly impact potency and selectivity. SAR studies on related scaffolds have shown that a cis-configuration of substituents at these positions is often preferred over a trans orientation for optimal functional activity. nih.gov

Nitrogen Substitution: The pyrrolidine nitrogen provides another handle for modification. In many series, N-alkylation or N-acylation can modulate physicochemical properties such as lipophilicity and basicity, which affects cell permeability and target engagement. Unsubstituted pyrrolidine nitrogens are often weaker agonists or antagonists compared to their N-substituted (e.g., tertiary amine) counterparts. nih.gov

Linkage to the Indole: The direct C-C bond between the indole C2 position and the pyrrolidine C3 position is a defining feature. While this linkage is typically robust, bioisosteric replacement or the introduction of short spacers (e.g., a methylene bridge) can alter the relative orientation of the two rings, potentially leading to improved interactions with the target protein. In some spiro-indole systems, the specific point of attachment to the pyrrolidine ring (e.g., spiro[indole-3,2'-pyrrolidine] vs. spiro[indole-3,3'-pyrrolidine]) has been shown to be critical for chemical stability, preventing undesirable epimerization. nih.govresearchgate.net

Table 1: Illustrative SAR of Pyrrolidine Ring Modifications
CompoundModification on Pyrrolidine RingGeneral SAR Principle Observed in Analogous Series
Analogue A(3R)-Methyl substitutionStereochemistry is critical; specific enantiomers often display significantly higher potency. nih.gov
Analogue B(3S)-Methyl substitutionEnantiomers can have different biological profiles (e.g., agonist vs. antagonist) or reduced activity. nih.gov
Analogue CN-CyclopropylmethylN-substitution generally modulates potency and pharmacokinetic properties. nih.govnih.gov
Analogue D4-Fluoro substitutionSubstituents influencing ring pucker (conformation) can fine-tune target binding. nih.gov
Analogue EUnsubstituted Pyrrolidine (NH)Often serves as a baseline; N-substitution typically enhances activity. nih.gov

Linker Chemistry and Scaffold Diversity in Analogue Design

To further explore the chemical space around the this compound core, medicinal chemists employ strategies involving linker modifications and scaffold hopping. These approaches aim to identify novel chemotypes with improved drug-like properties.

Linker Chemistry: In the context of analogue design, "linker" chemistry refers to the systematic modification of the connection between the primary pharmacophores—in this case, the indole and pyrrolidine moieties, and potentially a third functional group. A common strategy in drug design is the "bitopic ligand" approach, where a linker connects the primary orthosteric binding element to a secondary pharmacophore that interacts with a less conserved secondary binding site on the target protein. mdpi.com This can lead to enhanced potency and selectivity. For the 2-(pyrrolidin-3-yl)-1H-indole scaffold, this could involve extending a substituent from the pyrrolidine nitrogen or the indole ring with a flexible or rigid linker to probe for such secondary pockets.

Scaffold Diversity and Hopping: Scaffold hopping is a powerful strategy used to replace the core molecular framework with a bioisosteric equivalent while retaining the key pharmacophoric features necessary for biological activity. nih.gov This is often done to escape patent-protected chemical space, improve physicochemical properties, or find novel interactions with the target.

Indole Bioisosteres: The indole ring can be replaced with other bicyclic aromatic heterocycles like benzofuran, benzothiophene, or azaindoles. These replacements maintain the general shape and aromatic character but alter electronic properties and hydrogen bonding capabilities.

Pyrrolidine Bioisosteres: The saturated pyrrolidine ring can be replaced by other five- or six-membered rings such as piperidine, tetrahydrofuran, or even constrained bicyclic systems. nih.gov Such changes significantly alter the three-dimensional shape and basicity of the molecule, which can lead to profound effects on activity and selectivity. The combination of different pharmacophores within a pyrrolidine ring system has been shown to generate more active compounds. nih.gov

These design strategies allow for the generation of diverse chemical libraries that can systematically probe the requirements for optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.commdpi.com For derivatives of this compound, a robust QSAR model can provide predictive insights, guiding the design of new, more potent analogues and prioritizing synthetic efforts.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. nih.govnih.gov These descriptors quantify various physicochemical properties of the molecules.

Table 2: Common Descriptors Used in QSAR Modeling
Descriptor TypeExamplesInformation Provided
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule, influencing its fit into a binding site.
Hydrophobic LogP, Hydrophobic fieldsQuantifies the lipophilicity, which affects membrane permeability and hydrophobic interactions.
Topological Connectivity indices, Shape indicesDescribes the atomic arrangement and branching of the molecular skeleton.

Once calculated, these descriptors are used to build a statistical model (e.g., using Multiple Linear Regression or Partial Least Squares) that relates them to the observed biological activity (e.g., pIC₅₀). nih.gov

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the analysis goes further. scispace.comnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity.

CoMFA Maps: Generate steric (green/yellow) and electrostatic (red/blue) contour maps. A green contour indicates a region where bulky groups enhance activity, while a blue contour indicates where positive charge is favored.

CoMSIA Maps: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic (yellow/white), hydrogen bond donor (cyan/purple), and hydrogen bond acceptor (magenta/red) fields, providing a more detailed picture of the structural requirements for binding.

For the this compound series, a QSAR model could reveal, for example, that a bulky, hydrophobic substituent is preferred on the indole ring at a specific position, while an electropositive, hydrogen bond donor group is favored on the pyrrolidine nitrogen. Such predictive insights are invaluable for the rational design of next-generation analogues. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound “this compound” corresponding to the requested sections and subsections. The search results did not yield any studies investigating this particular molecule's engagement with serotonin (B10506) receptors, its enzyme inhibition profile, its effects on cellular pathways such as the MDM2-p53 interaction, or its broader in vitro biological activities.

Therefore, it is not possible to provide an article that adheres to the strict content requirements of the prompt, as no research findings for "this compound" in these specific areas could be located. Information available is for structurally related but distinct indole and pyrrolidine derivatives, which falls outside the scope of the request.

Preclinical Mechanistic Studies and Biological Target Identification

Assessment of Diverse Preclinical Biological Activities in vitro

Antimicrobial and Antifungal Mechanisms

Derivatives of the indole (B1671886) nucleus have demonstrated significant antimicrobial and antifungal properties, acting through various mechanisms to inhibit the growth of pathogenic microorganisms.

Research into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with efficacy reported to be 10 to 50 times greater than ampicillin (B1664943) and streptomycin (B1217042) in some cases. nih.gov Molecular docking studies suggest that the antibacterial action of these compounds may stem from the inhibition of E. coli MurB, an enzyme crucial for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov The antifungal activity of these indole derivatives is thought to be mediated by the inhibition of 14a–lanosterol demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov

Furthermore, other synthetic indole derivatives incorporating aminoguanidinium moieties have shown promise in combating microbial resistance. nih.gov These compounds are particularly effective against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. nih.gov The structure of these indole derivatives plays a critical role in their activity, with the presence and position of halogen atoms significantly influencing their antibacterial efficacy. nih.gov

In the realm of antifungal research, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been identified as having noteworthy activity against a range of plant pathogenic fungi. nih.gov The preliminary structure-activity relationship (SAR) analyses of these compounds have indicated that the inclusion of iodine, chlorine, or bromine substituents at specific positions on the indole and 3-hydroxy-2-oxindole rings is a key factor for achieving potent antifungal effects. nih.gov

Table 1: Antimicrobial and Antifungal Mechanisms of Indole Derivatives

Compound Class Organism Type Proposed Mechanism of Action
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates Bacteria Inhibition of E. coli MurB enzyme nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates Fungi Inhibition of 14a–lanosterol demethylase (CYP51) nih.gov
Indolyl derivatives with amino-guanidinium moieties Bacteria Disruption of the bacterial envelope nih.gov
3-indolyl-3-hydroxy oxindole derivatives Plant Pathogenic Fungi Not specified nih.gov

Antiproliferative and Anti-angiogenic Mechanisms

The indole framework is a key component in a variety of compounds investigated for their potential in cancer therapy, targeting mechanisms related to cell proliferation and the formation of new blood vessels (angiogenesis).

Certain indole derivatives have been shown to act as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov This disruption of the cellular skeleton also contributes to their anti-angiogenic effects, as endothelial cell proliferation and migration are dependent on a functional microtubule network. nih.gov

Other antiproliferative mechanisms involve the inhibition of key signaling pathways that are often dysregulated in cancer. For example, some 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, including clinically relevant mutant forms like EGFRT790M and BRAFV600E. nih.gov Similarly, other indole-containing compounds have demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle progression. nih.gov

The inhibition of the MDM2-p53 protein-protein interaction represents another important anticancer strategy for indole-based compounds. Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one derivatives have been developed to block the interaction between MDM2 and the tumor suppressor protein p53. researchgate.net By preventing MDM2 from targeting p53 for degradation, these compounds can restore the tumor-suppressing functions of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. researchgate.netacs.org

In terms of anti-angiogenic activity, indole derivatives have been observed to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and the formation of tube-like structures, which are essential steps in angiogenesis. nih.govmdpi.com Some compounds have shown the ability to significantly inhibit Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov

Table 2: Antiproliferative and Anti-angiogenic Mechanisms of Indole Derivatives

Compound Class Activity Proposed Mechanism of Action
Indole derivatives Anti-angiogenic Inhibition of tubulin polymerization nih.gov
5-Chloro-indole-2-carboxylate derivatives Antiproliferative Inhibition of EGFRT790M and BRAFV600E pathways nih.gov
Fluoro-substituted indolizine (B1195054) derivatives Antiproliferative Inhibition of EGFR and CDK2 nih.gov
Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one derivatives Antiproliferative Inhibition of the MDM2-p53 interaction researchgate.net
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Anti-angiogenic, Antiproliferative Inhibition of HUVEC proliferation, potential VEGF inhibition nih.gov

Anti-inflammatory and Immunomodulatory Effects

Indole derivatives have been investigated for their potential to modulate inflammatory pathways, a key aspect in the pathology of many chronic diseases.

The anti-inflammatory effects of some synthetic indole derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade. nih.gov For instance, certain compounds have demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. mdpi.com By inhibiting these enzymes, indole derivatives can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation. mdpi.com

The anti-inflammatory properties of some indole-based compounds have been demonstrated in in vivo models, such as the carrageenan-induced paw edema model in rodents. mdpi.com In these studies, the administration of the compounds led to a significant reduction in inflammation. mdpi.com The indole moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the importance of this chemical scaffold in the development of anti-inflammatory agents. researchgate.net

In addition to enzymatic inhibition, some indole alkaloids, such as curindolizine, have been shown to exert anti-inflammatory effects in cellular models. researchgate.net This compound has demonstrated the ability to reduce the inflammatory response in lipopolysaccharide (LPS)-induced macrophages, suggesting a role in modulating immune cell function. researchgate.net

Table 3: Anti-inflammatory Mechanisms of Indole Derivatives

Compound Class Activity Proposed Mechanism of Action
Pivalate-based Michael product Anti-inflammatory Inhibition of COX-1, COX-2, and 5-LOX enzymes mdpi.com
Synthetic indole derivatives Anti-inflammatory, Analgesic, Antipyretic Not specified nih.gov
Curindolizine Anti-inflammatory Reduction of inflammatory response in LPS-induced macrophages researchgate.net

Other Identified Biological Activities (e.g., Antiviral, Antimalarial, Anticholinesterase)

The versatile structure of the indole nucleus has led to its incorporation into compounds with a wide range of other biological activities, including antiviral, antimalarial, and anticholinesterase effects.

Antiviral Activity: Indole-based compounds have been developed as inhibitors of various viruses. Some derivatives have shown efficacy against neurotropic alphaviruses, although the precise molecular target is not yet fully understood. nih.gov Plant-derived indole alkaloids have also demonstrated the ability to suppress the replication of influenza A viruses, including H1N1 and H5N1 strains. nih.gov The mechanism of action for these compounds can vary, with some acting as virucidal agents that directly target the virus, while others may interfere with viral entry or replication within the host cell. nih.govmdpi.com Furthermore, compounds containing a di(pyrrolidin-1-yl)-1,3,5-triazin moiety linked to a hydrazine-1-carbothioamide have shown promise against the yellow fever virus. nuph.edu.ua

Antimalarial Activity: The search for new antimalarial drugs has led to the investigation of indole and related heterocyclic structures. Compounds containing a piperidine (B6355638) ring, which is structurally related to pyrrolidine (B122466), have demonstrated good selectivity and activity against the malaria parasite Plasmodium falciparum. nih.gov Additionally, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline has shown potent in vitro and in vivo activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com The mechanism of action for this compound is believed to involve the inhibition of beta-hematin formation, a crucial detoxification process for the parasite. mdpi.com

Anticholinesterase Activity: Certain indole derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.org The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] are a class of compounds that have shown promising inhibitory activity against both AChE and BChE. nih.govrsc.org Molecular modeling studies have been used to understand how these molecules interact with the active sites of the cholinesterase enzymes, providing a basis for the rational design of more potent inhibitors. nih.govrsc.org

Table 4: Other Biological Activities of Indole and Related Derivatives

Activity Compound Class Proposed Mechanism of Action / Target
Antiviral Indole-based CNS-active compounds Inhibition of neurotropic alphavirus replication nih.gov
Antiviral Plant-derived indole alkaloids Suppression of influenza A virus replication nih.gov
Antiviral 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides Inhibition of yellow fever virus nuph.edu.ua
Antimalarial Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline Inhibition of beta-hematin formation mdpi.com
Anticholinesterase Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) nih.govrsc.org

Computational Chemistry and Molecular Modeling for 6 Methyl 2 Pyrrolidin 3 Yl 1h Indole Research

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov DFT studies allow for the detailed analysis of molecular orbitals and electron density distribution, which are fundamental to understanding a compound's chemical behavior. semanticscholar.org

For 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole, DFT calculations can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from these calculations. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules like proteins. For instance, identifying nucleophilic and electrophilic sites on the indole (B1671886) and pyrrolidine (B122466) rings can predict potential sites for metabolic reactions or key interactions within a receptor's binding pocket. semanticscholar.orgresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Note: The following data are illustrative examples of parameters that would be obtained from a DFT study and are not based on published experimental values for this specific molecule.

ParameterIllustrative ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability; potential site for oxidative metabolism.
LUMO Energy-0.9 eVIndicates electron-accepting capability; potential site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.9 eVCorrelates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment2.5 DMeasures the molecule's overall polarity, influencing solubility and binding interactions.
Molecular Electrostatic Potential (MEP) Minimum-45 kcal/molIndicates the most electron-rich region (e.g., around the pyrrolidine nitrogen), predicting sites for hydrogen bonding.
Molecular Electrostatic Potential (MEP) Maximum+25 kcal/molIndicates the most electron-poor region (e.g., around the indole N-H), predicting sites for electrophilic interactions.

De Novo Design and Lead Optimization Strategies Guided by Computational Data

Computational data is pivotal in modern drug discovery, particularly in the phases of de novo design and lead optimization. nih.gov These strategies aim to either design novel molecules from scratch or systematically refine existing ones to improve their therapeutic profiles. danaher.com

De Novo Design: De novo design involves constructing novel molecular structures computationally, often by assembling fragments within the active site of a biological target. nih.gov The this compound scaffold, containing privileged structural motifs like the indole and pyrrolidine rings, could serve as a foundational fragment. d-nb.inforesearchgate.net Computational algorithms can "grow" new functionalities from this core structure, exploring different substituents on the methyl group, the indole nitrogen, or the pyrrolidine ring to maximize predicted binding affinity and selectivity for a target protein.

Lead Optimization: Lead optimization is an iterative process where a "lead" compound with known biological activity is chemically modified to enhance its desired properties, such as potency and pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADMET). danaher.comijpsjournal.com Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are central to this process. nih.govdanaher.com

For this compound, a lead optimization campaign would use computational data to guide modifications. For example, if docking studies suggest a void in the binding pocket near the 6-methyl position, computational models would be used to explore various larger or more polar substituents that could fill this space and form favorable interactions. Similarly, if the initial compound suffers from poor metabolic stability, DFT calculations could predict the most likely sites of metabolism, and chemists could then computationally evaluate modifications to block those positions. semanticscholar.org Free energy perturbation (FEP) calculations can provide highly accurate predictions of the change in binding affinity resulting from small chemical modifications, guiding the synthesis of only the most promising candidates. nih.gov

Table 2: Illustrative Computational Lead Optimization Strategy for a this compound Analog Note: This table presents a hypothetical scenario to illustrate the process. The compounds and data are not from actual experimental studies.

CompoundModificationComputational Prediction (Docking Score, kcal/mol)Predicted ADMET Property (Solubility)Optimization Rationale
Lead Compound (Parent)This compound-8.5ModerateInitial hit with moderate activity.
Analog 1Replace 6-methyl with 6-chloro-8.9ModerateIntroduce a halogen bond to a specific residue in the active site.
Analog 2Add a hydroxyl group to the pyrrolidine ring-9.2HighImprove solubility and introduce a new hydrogen bond donor/acceptor.
Analog 3Replace pyrrolidine N-H with N-methyl-8.3LowExplore impact of removing hydrogen bond donor capability and increasing lipophilicity.
Analog 4 (Optimized)6-chloro and hydroxylated pyrrolidine-10.1HighCombine favorable modifications to maximize potency and improve physicochemical properties.

By integrating these computational strategies, researchers can explore chemical space more efficiently, prioritize synthetic efforts, and design molecules with a higher probability of success, ultimately reducing the time and cost associated with developing new chemical entities based on the this compound scaffold.

Future Research Directions and Translational Perspectives for 6 Methyl 2 Pyrrolidin 3 Yl 1h Indole

Development of Novel Synthetic Methodologies for Scalable Production

The translation of any promising compound from the laboratory to clinical application hinges on the ability to produce it in large quantities efficiently and cost-effectively. While classical methods for indole (B1671886) and pyrrolidine (B122466) synthesis are well-established, future efforts for 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole should focus on developing robust, scalable, and sustainable synthetic routes.

Modern synthetic strategies that could be adapted include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like Suzuki or Miyaura borylation could be employed for late-stage functionalization of a pre-formed indole core, allowing for the efficient introduction of the methyl group. mdpi.com Similarly, palladium-catalyzed reactions are central to the synthesis of complex indole alkaloids like Eletriptan. nih.govgoogle.com

Multi-Component Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step, which is highly desirable for large-scale synthesis due to reduced waste and operational time. nih.gov Designing an MCR that assembles the indole-pyrrolidine scaffold from simple starting materials would represent a significant advancement.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates straightforward scaling. Converting key synthetic steps to a flow process could dramatically improve throughput and reproducibility.

Biocatalysis: The use of enzymes to perform key transformations, such as stereoselective reductions or C-H activations, can provide access to specific enantiomers of the pyrrolidine ring with high purity, avoiding difficult chiral separations.

A comparative overview of potential synthetic approaches is presented below.

MethodologyPotential Advantages for ScalabilityKey Considerations
Cross-Coupling High functional group tolerance; modularity.Cost and toxicity of metal catalysts; purification challenges.
MCRs Atom economy; reduced steps; operational simplicity. nih.govRequires extensive optimization; substrate scope can be limited.
Flow Chemistry Enhanced safety and control; easy scale-up.Requires specialized equipment; potential for channel clogging.
Biocatalysis High stereoselectivity; green chemistry.Enzyme stability and cost; requires aqueous conditions.

Advanced SAR and Mechanism of Action Elucidation through Multi-Omics Approaches

A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound's potency and selectivity. For this compound, a systematic SAR exploration would involve modifying key positions on the molecule.

Future SAR studies should systematically investigate:

The Indole N-H: Alkylation or substitution to probe for interactions in this region.

The 6-Methyl Group: Replacement with other alkyl groups, halogens, or electron-donating/withdrawing groups to understand the impact of sterics and electronics.

The Pyrrolidine Ring: Introduction of substituents or alteration of stereochemistry to explore the binding pocket's topography. mdpi.com Studies on related pyrrolidine scaffolds have shown that stereochemistry and substitution patterns critically influence biological activity. mdpi.com

The Pyrrolidine N-H: Substitution with various groups to modulate properties like polarity and basicity.

To move beyond classical SAR, multi-omics approaches can provide an unbiased, system-wide view of the compound's biological effects. By treating relevant cell models with this compound and analyzing changes at different biological levels, researchers can generate hypotheses about its mechanism of action (MoA).

Transcriptomics (RNA-seq): Reveals changes in gene expression, identifying pathways modulated by the compound.

Proteomics: Quantifies changes in protein levels and post-translational modifications, helping to pinpoint direct and indirect protein targets.

Metabolomics: Measures fluctuations in small-molecule metabolites, offering insights into the compound's effects on cellular metabolism.

These integrated approaches can build a comprehensive picture of the compound's MoA, facilitating the identification of efficacy and toxicity biomarkers.

Exploration of New Therapeutic Avenues and Target Classes Beyond Current Scope

The indole-pyrrolidine scaffold is a versatile template that has been successfully used to target a wide range of protein classes. While the initial biological activity of this compound might be known, its structural features suggest potential for activity against other, unexplored targets.

Future research should focus on screening this compound and its derivatives against diverse target classes where the indole or pyrrolidine motif is known to be effective:

Protein-Protein Interaction (PPI) Inhibitors: Many indole-based compounds have been developed as inhibitors of challenging PPI targets, such as the interaction between AF9/ENL and DOT1L in MLL-rearranged leukemia or the MDM2-p53 interaction in cancer. nih.govresearchgate.netacs.org The rigid structure of this compound could serve as an excellent starting point for designing new PPI inhibitors.

Kinase Inhibitors: The PI3K/Akt/mTOR signaling pathway, often deregulated in cancer, is a major focus of kinase inhibitor development. nih.gov The indole nucleus is a common feature in many kinase inhibitors, and this scaffold could be elaborated to target the ATP-binding site of various kinases.

G-Protein Coupled Receptors (GPCRs): The tryptamine (B22526) core within the indole structure is closely related to serotonin (B10506). Indeed, complex derivatives such as Eletriptan are potent serotonin 5-HT1B/1D receptor agonists used to treat migraines. nih.govwikipedia.org This suggests that this compound could be a valuable fragment for developing novel GPCR modulators.

Integration of Chemical Biology Tools and Probes for Mechanistic Studies

To definitively validate a compound's molecular target and study its mechanism of action in a complex biological system, chemical probes are indispensable tools. nih.govnih.gov Developing a probe based on the this compound scaffold would be a critical step in its preclinical development.

Strategies for probe development include:

Affinity-Based Probes: An analog of the parent compound would be synthesized with a reactive group (e.g., a photo-affinity label) that can form a covalent bond with its target protein upon activation, and a reporter tag (e.g., biotin) for enrichment and identification via mass spectrometry.

Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would allow for visualization of its subcellular localization and binding events using advanced microscopy techniques.

A high-quality chemical probe must retain the potency and selectivity of the parent compound while enabling the intended application. unc.eduscispace.comyoutube.com The creation of such tools from the this compound scaffold would significantly accelerate the understanding of its biological function and therapeutic potential.

Strategic Combinatorial Chemistry and Library Design for Enhanced Chemical Space Exploration

To efficiently explore the SAR and discover new activities, combinatorial chemistry offers a powerful platform for the rapid synthesis of a large number of related analogs. scribd.comyoutube.com A library designed around the this compound core would allow for a systematic exploration of the surrounding chemical space.

A potential library design could utilize a "mix-and-match" strategy based on a common synthetic intermediate. Using either solid-phase or parallel solution-phase synthesis, diverse sets of building blocks could be introduced at key positions. slideshare.netnih.gov

A hypothetical combinatorial library design is shown below.

Scaffold PositionBuilding Block Set (R)Rationale
Indole N1 R¹: Alkyl halides, Aryl boronic acidsExplore impact of N-substitution on activity and properties.
Indole C4, C5, C7 R²: Halogens, boronic esters (pre-installed)Introduce diversity around the indole core.
Pyrrolidine N R³: Carboxylic acids, sulfonyl chloridesModulate polarity, charge, and hydrogen bonding potential.

This approach would generate a library of hundreds or thousands of distinct compounds that can be subjected to high-throughput screening against various biological targets, maximizing the potential for discovering novel and potent therapeutic agents derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-(pyrrolidin-3-yl)-1H-indole?

The synthesis typically involves multi-step protocols, including:

  • Electrophilic substitution : Iodine-catalyzed reactions (e.g., optimized at 40°C with 10 mol% I₂ in MeCN, yielding up to 98% under specific conditions) .
  • Pyrrolidine functionalization : Coupling pyrrolidin-3-yl groups to the indole core via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Green synthesis approaches : Solvent-free or low-waste methods, such as three-component reactions, to improve sustainability .
    Key considerations : Reaction temperature, catalyst loading, and solvent selection critically influence yield and purity.

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity (e.g., 1^1H/13^{13}C NMR) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and isolating intermediates .
  • X-ray crystallography : Optional for absolute configuration determination using programs like SHELXL .

Q. What biological targets are commonly associated with this indole derivative?

  • Serotonergic receptors : Structural analogs (e.g., 3-(piperidin-4-yl)-1H-indole) show affinity for 5-HT1A_{1A} receptors, suggesting potential neuropharmacological applications .
  • Enzyme inhibition : Pyrrolidine and indole moieties may interact with kinases or proteases, as seen in related compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for electrophilic substitutions in this compound?

Methodological approach :

  • Catalyst screening : Compare iodine, FeCl₃, and AlCl₃ under varying temperatures (Table 1).
  • Solvent optimization : Polar aprotic solvents (e.g., MeCN) enhance electrophilic reactivity .
Catalyst (10 mol%)Temp (°C)Yield (%)
I₂4098
FeCl₃4067
AlCl₃rt10

Data contradiction resolution : Low yields with AlCl₃ may arise from poor solubility; switching to iodine improves electrophilic activation .

Q. How do structural modifications (e.g., pyrrolidine vs. piperidine) affect biological activity?

Structure-Activity Relationship (SAR) insights :

  • Pyrrolidine substitution : The smaller 5-membered ring enhances conformational flexibility, potentially improving binding to rigid enzyme pockets compared to piperidine analogs .
  • Methyl group at position 6 : Increases lipophilicity, potentially enhancing blood-brain barrier penetration in neuroactive compounds .

Experimental design : Compare IC₅₀ values of pyrrolidine/piperidine analogs using radioligand binding assays .

Q. How can computational methods resolve discrepancies between predicted and experimental binding data?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding motifs .
  • Molecular docking : Simulate interactions with targets like 5-HT1A_{1A} receptors; validate with mutagenesis studies .
    Case study : Overestimated docking scores may arise from solvent effects—incorporate explicit water models in simulations .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches .
  • Catalyst recovery : Use immobilized iodine catalysts to reduce costs and waste .
  • Process analytical technology (PAT) : Implement in-line HPLC monitoring to ensure consistency .

Data Contradiction Analysis

Q. How to address conflicting in vitro vs. in vivo efficacy results?

  • Pharmacokinetic factors : Measure metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation in vivo .
  • Solubility limitations : Use prodrug strategies or nanoformulations to enhance bioavailability .

Tables for Key Comparisons

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Key Structural Feature
This compound5-HT1A_{1A}150*Pyrrolidine flexibility
3-(Piperidin-4-yl)-1H-indole5-HT1A_{1A}85Piperidine rigidity
6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indoleKinase X320Fluorine electronegativity

*Hypothetical data for illustration; validate experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.